The dagA protein from the marine bacterium Alteromonas haloplanktis is a sodium-linked D-alanine glycine permease. This protein plays a crucial role in the transport of amino acids across cellular membranes, particularly under saline conditions. Alteromonas haloplanktis is a psychrophilic organism, thriving in cold marine environments, which influences its biochemical pathways and protein functionalities.
Alteromonas haloplanktis was first isolated from Antarctic waters and has been extensively studied for its unique adaptations to cold temperatures. The specific gene encoding the dagA protein was identified through genomic sequencing efforts that highlighted its functional similarity to other known permeases, such as those found in Escherichia coli and Salmonella typhimurium .
The dagA gene is classified under the category of permease genes, which are integral membrane proteins that facilitate the transport of specific substrates across the cell membrane. The protein itself consists of 542 amino acids and has a molecular weight of approximately 58,955 Da. It features a hydropathy profile indicative of multiple transmembrane segments, suggesting a complex structure designed for efficient substrate transport .
The synthesis of the dagA protein involves several key steps:
The cloning process involved using plasmid vectors that allowed for selection markers to identify successful transformants. Subsequent expression in host cells was optimized by adjusting temperature and substrate concentrations to maximize yield .
The dagA protein exhibits a multi-transmembrane domain architecture, with eight predicted transmembrane segments. This structure is essential for its function as a permease, facilitating the transport of D-alanine and glycine across the membrane.
The primary reaction facilitated by the dagA protein involves the sodium-dependent transport of D-alanine and glycine into the cell. This process is critical for maintaining cellular homeostasis and supporting metabolic functions.
The transport mechanism likely involves conformational changes in the protein structure upon substrate binding, driven by sodium ion gradients across the membrane. Kinetic studies would be necessary to quantify transport rates and affinities for substrates .
The mechanism of action for dagA involves:
Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can be determined through enzyme assays that measure transport activity under varying substrate concentrations .
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to evaluate functional integrity at different temperatures .
The dagA protein has significant implications in various scientific fields:
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